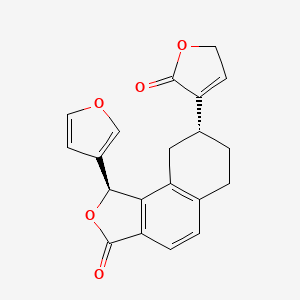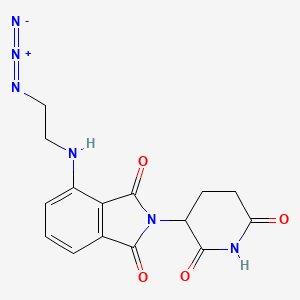
Schiarisanrin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schiarisanrin B is a bioactive compound isolated from the plant Schizandra arisanensis. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cytoprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Schiarisanrin B typically involves the extraction from Schizandra arisanensis using solvents such as ethanol. The extract is then purified using techniques like macroporous resin adsorption and desorption . The synthetic route may also involve the use of ultrasonic extraction or a combination of ultrasonic and microwave techniques to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced extraction techniques and optimization of reaction conditions are crucial to ensure high yield and purity. The macroporous resin method is commonly employed for large-scale purification .
化学反応の分析
Types of Reactions: Schiarisanrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .
科学的研究の応用
Schiarisanrin B has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study lignan synthesis and reactivity. In biology and medicine, this compound is investigated for its potential therapeutic effects, including its ability to protect against oxidative stress, reduce inflammation, and promote cell survival . It has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders .
作用機序
The mechanism of action of Schiarisanrin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell survival. For example, this compound has been shown to inhibit the activity of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes . It also promotes the degradation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells .
類似化合物との比較
Schiarisanrin B is structurally similar to other lignans such as schiarisanrin A, schiarisanrin D, and schisantherin B. it is unique in its specific biological activities and therapeutic potential. For instance, while schiarisanrin A and D also exhibit anti-inflammatory properties, this compound has a more pronounced effect on oxidative stress and cell survival . Additionally, this compound has been shown to have a higher potency in protecting β cells from cytokine-mediated cytotoxicity compared to other lignans .
Similar Compounds
- Schiarisanrin A
- Schiarisanrin D
- Schisantherin B
- Acetylschisantherin L
- Heteroclitin D
- Kadsulignans H and I
特性
分子式 |
C24H26O8 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1 |
InChIキー |
AYMKCFZZJXCHQJ-RRKJVJHVSA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
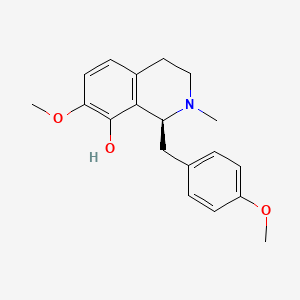
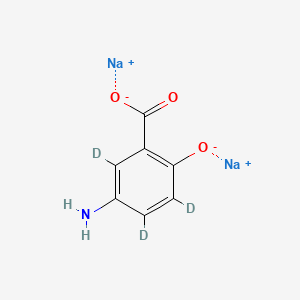

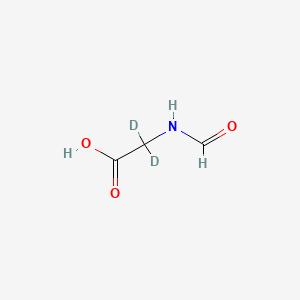
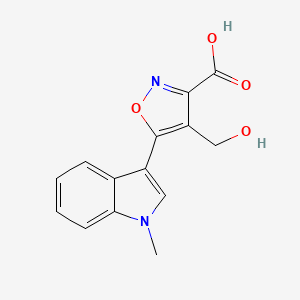
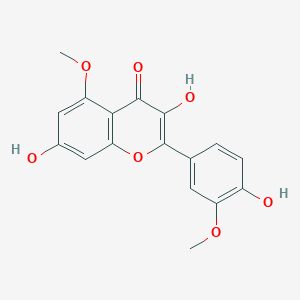
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)


![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
